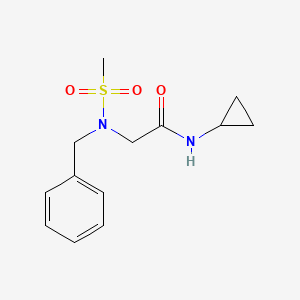
N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine, also known as DMF-DP, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. DMF-DP is a piperidine derivative, and its chemical structure consists of a furan ring, a piperidine ring, and a phenyl ring. This compound has shown promising results in various studies, which has led to its increased interest in the scientific community.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine involves its binding to the dopamine D2 receptor. This binding results in the activation of downstream signaling pathways, which leads to various physiological effects. N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine has been shown to increase dopamine release in the brain, which can help alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can help alleviate symptoms of neurological disorders. N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine has also been shown to have antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine is its high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of various neurological disorders. N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine also has antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine is its potential toxicity, which needs to be further studied.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine. One potential direction is the development of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine as a radiotracer for PET imaging studies. Another potential direction is the study of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine in the treatment of various neurological and inflammatory disorders. Further studies are also needed to investigate the potential toxicity of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine and its long-term effects. Overall, N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine has shown promising results in various studies, which makes it a potential candidate for further research and development.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine involves the reaction of 3,4-dimethylaniline with 2-methyl-3-furoic acid to form an amide intermediate. This intermediate is then reacted with piperidine to yield N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine. This synthesis method has been optimized to achieve high yields and purity of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia. N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging studies.
Eigenschaften
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-6-7-16(11-14(13)2)20-17-5-4-9-21(12-17)19(22)18-8-10-23-15(18)3/h6-8,10-11,17,20H,4-5,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETFKGNOQLFXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=C(OC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5125367.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5125371.png)
![3-[(4-methylphenyl)thio]-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl acetate](/img/structure/B5125374.png)
![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)

![methyl 2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5125399.png)
![4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125400.png)
![N-cyclopropyl-1'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B5125420.png)
![4-[2-(mesityloxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5125421.png)
![4,4'-[1,3-phenylenebis(oxy)]dibenzamide](/img/structure/B5125427.png)
![2-[(2-methylbenzyl)thio]-1H-naphtho[2,3-d]imidazole](/img/structure/B5125435.png)
![N-[4-({[3-(1-azepanyl)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5125442.png)
![2-[4-({4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinyl]-6-methylnicotinonitrile bis(trifluoroacetate)](/img/structure/B5125454.png)
![2-{[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5125460.png)